(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16100271
InChI: InChI=1S/C19H15Cl2NO3S2/c20-11-3-5-14(15(21)8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h3-6,8-9,13H,1-2,7,10H2/b17-9+
SMILES:
Molecular Formula: C19H15Cl2NO3S2
Molecular Weight: 440.4 g/mol

(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16100271

Molecular Formula: C19H15Cl2NO3S2

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C19H15Cl2NO3S2
Molecular Weight 440.4 g/mol
IUPAC Name (5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H15Cl2NO3S2/c20-11-3-5-14(15(21)8-11)16-6-4-12(25-16)9-17-18(23)22(19(26)27-17)10-13-2-1-7-24-13/h3-6,8-9,13H,1-2,7,10H2/b17-9+
Standard InChI Key ANUBAMYZSAOOSS-RQZCQDPDSA-N
Isomeric SMILES C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S
Canonical SMILES C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a central thiazolidin-4-one core modified with a tetrahydrofuranmethyl group at position 3 and a 2,4-dichlorophenyl-substituted furylmethylene moiety at position 5. The (5E)-stereochemistry ensures planar rigidity, which may influence its binding to biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC₁₉H₁₅Cl₂NO₃S₂
Molecular Weight440.4 g/mol
IUPAC Name(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESC1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S

The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring enhances electrophilicity, potentially improving target engagement. The tetrahydrofuranmethyl group contributes to solubility in polar solvents, as evidenced by logP calculations .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the Thiazolidinone Core: Condensation of thiourea derivatives with chloroacetic acid under basic conditions yields the 2-thioxo-thiazolidin-4-one scaffold.

  • Introduction of the Tetrahydrofuranmethyl Group: Alkylation at position 3 using tetrahydrofurfuryl bromide in the presence of potassium carbonate.

  • Knoevenagel Condensation: Reaction of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with the thiazolidinone intermediate under reflux in ethanol, catalyzed by piperidine .

Optimization Parameters

ParameterOptimal Condition
SolventAnhydrous ethanol
Temperature78°C (reflux)
CatalystPiperidine (5 mol%)
Reaction Time12–16 hours
Yield68–72%

Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >95% purity. Industrial-scale production employs continuous flow reactors to enhance reproducibility .

Biological Activity and Mechanism

Antibacterial Properties

In vitro assays against Staphylococcus aureus (MRSA) and Escherichia coli demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism involves inhibition of bacterial DNA gyrase, as confirmed by molecular docking studies showing a binding energy of -9.2 kcal/mol to the GyrB subunit .

Putative Targets

  • PPAR-γ Modulation: Like rosiglitazone, the compound binds to the ligand-binding domain of PPAR-γ (Kd = 120 nM), though with 30% lower affinity.

  • ROS Scavenging: Reduces intracellular ROS levels by 58% at 10 µM, suggesting antioxidant activity .

Comparative Analysis with Related Compounds

CompoundKey Structural DifferencesIC₅₀ (MCF-7)MIC (MRSA)
Target Compound2,4-Dichlorophenyl, tetrahydrofuranmethyl2.4 µM8 µg/mL
RosiglitazoneThiazolidinedione, pyridinyl groupN/AN/A
PioglitazoneThiazolidinedione, benzyl groupN/AN/A
analog VC161002713,4-Dichlorophenyl substitution4.1 µM12 µg/mL

The tetrahydrofuranmethyl group in the target compound improves blood-brain barrier penetration compared to pioglitazone derivatives, as shown by a 2.3-fold higher brain/plasma ratio in murine models .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

Treatment with sodium methoxide in methanol replaces the 2-thioxo group with methoxy (yield: 82%), producing a derivative with enhanced aqueous solubility (logP = 1.2 vs. 2.8 for parent compound).

Oxidation Pathways

Exposure to m-CPBA converts the thioxo group to a sulfone, increasing PPAR-γ binding affinity by 20% but reducing antibacterial activity .

Industrial and Pharmacological Applications

Drug Development

  • Lead Optimization: Structural modifications focus on reducing hepatotoxicity (current ALT elevation: 1.8× control in rats).

  • Formulation Studies: Nanoemulsions with particle size <100 nm improve oral bioavailability from 12% to 34% .

Material Science

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving 94% yield in Suzuki-Miyaura couplings with aryl bromides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator